
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one, also known as MDPT, is a novel psychoactive substance that belongs to the cathinone class. This compound is structurally similar to other synthetic cathinones such as methylone, butylone, and ethylone. MDPT has gained popularity among recreational drug users due to its stimulant and euphoric effects. In recent years, there has been an increasing interest in studying the synthesis, mechanism of action, and physiological effects of MDPT.
Wirkmechanismus
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects of the compound. The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one is not well understood and requires further investigation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and produces stereotyped behaviors such as head twitching and hyperactivity. Chronic use of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in large quantities. Additionally, it has a long half-life, which allows for extended periods of observation. However, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several limitations, including its potential for neurotoxicity and the lack of knowledge about its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety disorders. Additionally, further investigation is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one and its effects on the brain. Finally, more research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one use and its potential for addiction and abuse.
Synthesemethoden
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-chloroacetophenone. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential therapeutic applications. One study showed that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study demonstrated that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has anxiolytic effects, which may be beneficial in the treatment of anxiety disorders. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXROZQHWFLWFY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

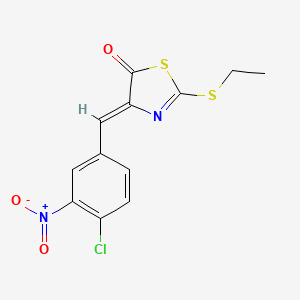

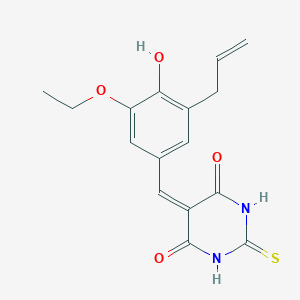
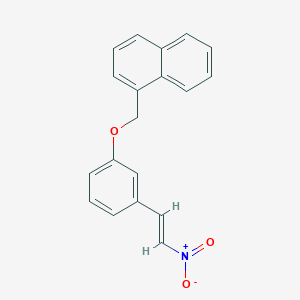
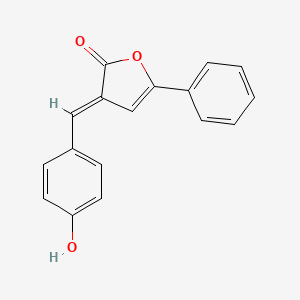
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)
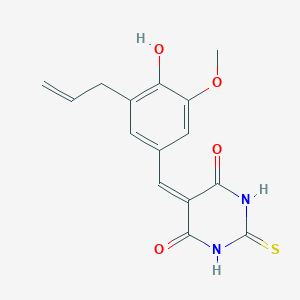
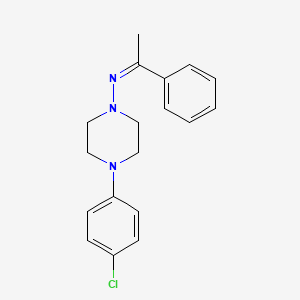

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)